molecular formula C28H48O7 B1196977 25-Hydroxy-24-epi-brassinolide

25-Hydroxy-24-epi-brassinolide

Cat. No.: B1196977
M. Wt: 496.7 g/mol
InChI Key: IGZXDKCXHICLQE-LSYAKQBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Hydroxy-24-epi-brassinolide is a brassinosteroid.

Scientific Research Applications

Plant Growth and Development

Research has indicated that brassinosteroids, including 25-Hydroxy-24-epi-brassinolide, play a significant role in plant growth and development. These compounds are known for their strong activities as plant growth regulators. Interestingly, recent research has also explored the pharmacological potentials of brassinosteroids in animal cells. These compounds have shown potential in reversing resistance in human T lymphoblastoid cell lines and accelerating wound healing by positively influencing inflammation processes and stimulating reepithelialization (Ma et al., 2022). Additionally, brassinosteroids have been recognized for their involvement in the upregulation of stress-related defense genes and their interaction with other metabolic pathways, highlighting their role in enhancing plant tolerance to various biotic and abiotic stresses (Nawaz et al., 2017).

Salt Stress Tolerance in Plants

The application of 24-Epibrassinolide (EBL), an active by-product of brassinolide biosynthesis, has been reported to significantly improve plant growth and development under salt stress. It functions as a signaling compound in various metabolic and physiological processes. EBL's role in enhancing photosynthetic rates, reducing ROS production, and maintaining ionic homeostasis underlines its importance in conferring salt stress tolerance in plants. The intricate transcriptional and translational reprogramming that occurs in response to EBL and salt stress is a testament to the complex interactions and adaptative responses in plants (Tanveer et al., 2018).

Chemoprotective Properties

This compound, similar to other glucosinolates, has been recognized for its cancer chemoprotective attributes. These compounds have been the subject of intense research interest due to their fungicidal, bacteriocidal, nematocidal, and allelopathic properties. Recent studies highlight the therapeutic and prophylactic properties of glucosinolates, pointing to their potential as dietary or pharmacological agents for chemoprotection and other health benefits (Fahey et al., 2001).

Properties

Molecular Formula

C28H48O7

Molecular Weight

496.7 g/mol

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5-dihydroxy-2,16-dimethyl-15-[(2S,3R,4R,5S)-3,4,6-trihydroxy-5,6-dimethylheptan-2-yl]-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

InChI

InChI=1S/C28H48O7/c1-14(23(31)24(32)15(2)26(3,4)34)17-7-8-18-16-13-35-25(33)20-11-21(29)22(30)12-28(20,6)19(16)9-10-27(17,18)5/h14-24,29-32,34H,7-13H2,1-6H3/t14-,15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,27+,28+/m0/s1

InChI Key

IGZXDKCXHICLQE-LSYAKQBXSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)(C)O)O)O

SMILES

CC(C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)C(C(C(C)C(C)(C)O)O)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)C(C(C(C)C(C)(C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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